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Compound of Interest

Compound Name: (Rac)-Lys-SMCC-DM1

Cat. No.: B10795405 Get Quote

(Rac)-Lys-SMCC-DM1 is a critical drug-linker component utilized in the development of

Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This

technical guide provides an in-depth overview of its core components, mechanism of action,

and relevant experimental data and protocols for researchers, scientists, and drug

development professionals. (Rac)-Lys-SMCC-DM1 is the racemic mixture of Lys-SMCC-DM1,

which is a key active metabolite of the clinically approved ADC, Ado-trastuzumab emtansine (T-

DM1).[1][2]

Core Components and Structure
(Rac)-Lys-SMCC-DM1 is comprised of three key components: a lysine residue, a non-

cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, and

the potent cytotoxic agent, DM1.

Lysine: This amino acid residue is the point of attachment to the antibody. In the context of

ADCs like T-DM1, the SMCC linker reacts with the primary amine of a lysine residue on the

monoclonal antibody.[3][4]

SMCC Linker: This heterobifunctional crosslinker provides a stable, non-cleavable linkage

between the antibody and the cytotoxic payload.[3] Its stability ensures that the cytotoxic

drug remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[3]

Drug release occurs after the ADC is internalized by the target cancer cell and the antibody

is degraded within the lysosome.[3]
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DM1 (Mertansine): A derivative of the potent microtubule inhibitor maytansine, DM1 is the

cytotoxic payload.[5][6] It is a thiol-containing maytansinoid that is attached to the SMCC

linker.[4][5]

The chemical structure of Lys-SMCC-DM1 is complex, with a molecular formula of

C53H75ClN6O15S and a molecular weight of 1103.71 g/mol .[7][8]

Mechanism of Action: Microtubule Disruption
The cytotoxic activity of (Rac)-Lys-SMCC-DM1 is driven by the DM1 payload.[9] Once the ADC

is internalized by a target cancer cell and the antibody component is degraded in the lysosome,

Lys-SMCC-DM1 is released into the cytoplasm.[3][10] DM1 then exerts its potent anti-mitotic

effect by inhibiting the assembly of microtubules.[5][9] It binds to tubulin at the vinca domain,

leading to the suppression of microtubule dynamics, cell cycle arrest at the G2/M phase, and

ultimately, apoptosis.[10][11]
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Mechanism of action of an ADC delivering (Rac)-Lys-SMCC-DM1.
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Quantitative Data
The efficacy and toxicity of ADCs utilizing the SMCC-DM1 linker system have been extensively

studied. The following tables summarize key quantitative data.

In Vitro Cytotoxicity of Lys-SMCC-DM1
Cell Line Cancer Type IC50 (nM) Reference

KPL-4 Breast Cancer 24.8 [12][13]

MDA-MB-468 Breast Cancer 40.5 [12][13]

NCI-N87 Gastric Cancer 0.082 (as T-DM1) [14]

HCC1954 Breast Cancer 0.033 (as T-DM1) [14]

Clinical Efficacy of T-DM1 in HER2-Positive Metastatic
Breast Cancer

Parameter T-DM1 Control
Hazard Ratio
(95% CI) / Risk
Ratio (95% CI)

Reference

Progression-Free

Survival (PFS)
- - 0.73 (0.61, 0.86) [15]

Overall Survival

(OS)
- - 0.68 (0.62, 0.74) [15]

Objective

Response Rate

(ORR)

- - 1.25 (0.94, 1.66) [15]

Common Adverse Events of T-DM1 (Grade ≥3)
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Adverse Event Incidence (%) Reference

Thrombocytopenia 11.9 - 29.2 [16][17]

Increased AST/ALT 7.4 [17]

Fatigue 3.2 [17]

Anemia 2.9 [17]

Hypokalemia 3.3 [17]

Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The

following are generalized protocols for key experiments involving the SMCC-DM1 linker.

Antibody-Drug Conjugation via Lysine Residues
This two-step protocol describes the conjugation of a thiol-containing payload like DM1 to a

monoclonal antibody using the SMCC linker.[18][19][20]

Step 1: Antibody Modification with SMCC Linker

Antibody Preparation: Prepare the antibody solution (e.g., 10 mg/mL) in a suitable

conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25).

Ensure the buffer is free of primary amines.[18][20]

Linker Addition: Add a molar excess of the SMCC linker (dissolved in a compatible organic

solvent like DMSO) to the antibody solution. The exact molar ratio (e.g., 8-15 equivalents)

needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).[18][20]

Incubation: Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room

temperature with gentle mixing.[21]

Purification: Remove excess, unreacted SMCC linker using a desalting column (e.g., G25) or

tangential flow filtration, exchanging the buffer to one suitable for the subsequent conjugation

step.[18]
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Step 2: Conjugation of DM1 to the Modified Antibody

Payload Preparation: Prepare a stock solution of the thiol-containing DM1 payload in an

organic solvent like DMSO.

Conjugation Reaction: Add the DM1 solution to the purified, SMCC-modified antibody.

Incubation: Incubate the mixture for a specific duration (e.g., 4-16 hours) at room

temperature or 4°C to allow the maleimide groups on the antibody to react with the thiol

group of DM1, forming a stable thioether bond.

Quenching: Quench any unreacted maleimide groups by adding an excess of a small

molecule thiol, such as N-acetylcysteine or glycine.[21]

Final Purification: Purify the resulting ADC to remove unreacted payload, linker, and any

aggregates. This is typically achieved using size exclusion chromatography (SEC) or protein

A chromatography.[18][21]

Step 1: Antibody Modification

Step 2: Payload Conjugation Purification & Characterization
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General workflow for ADC synthesis using an SMCC linker.

In Vitro Cytotoxicity Assay
The following protocol outlines a method to assess the in vitro potency of an ADC.
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Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and

allow them to adhere overnight.

ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in

cell culture medium. Add the diluted ADCs to the cells.

Incubation: Incubate the cells with the ADCs for a specified period (e.g., 72-96 hours).[22]

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or

CellTiter-Glo assay.

Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50

value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a

xenograft mouse model.

Tumor Implantation: Subcutaneously implant tumor cells into the flank of

immunocompromised mice (e.g., NOD/SCID).[10]

Tumor Growth: Monitor tumor growth until the tumors reach a specified size (e.g., 100-200

mm³).

Animal Randomization: Randomize the mice into treatment and control groups.

ADC Administration: Administer the ADC and control treatments (e.g., vehicle, unconjugated

antibody) via intravenous injection at a predetermined dose and schedule.[10]

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition. The

study endpoint may be a specific time point or when tumors in the control group reach a

maximum allowed size.

Conclusion
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(Rac)-Lys-SMCC-DM1 is a well-characterized and clinically validated drug-linker component

for the development of ADCs. Its non-cleavable SMCC linker provides high stability in

circulation, while the potent DM1 payload ensures effective killing of target cancer cells upon

internalization and lysosomal processing. A thorough understanding of its chemical properties,

mechanism of action, and the associated experimental protocols is essential for the successful

design and development of novel and effective ADC therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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